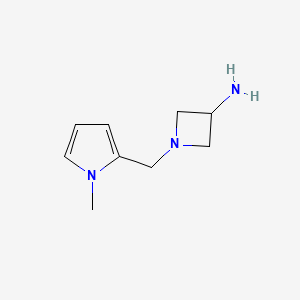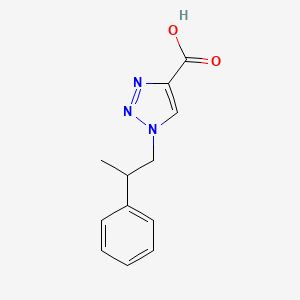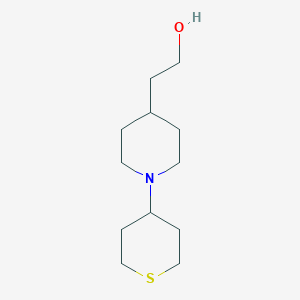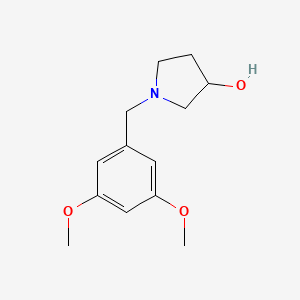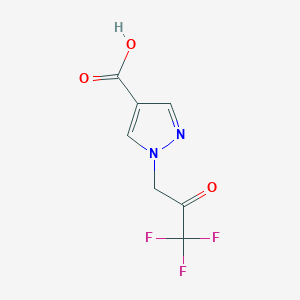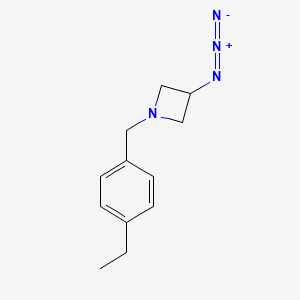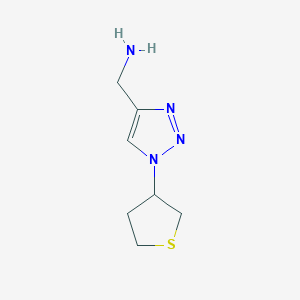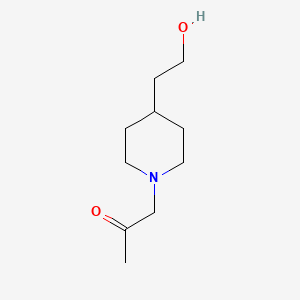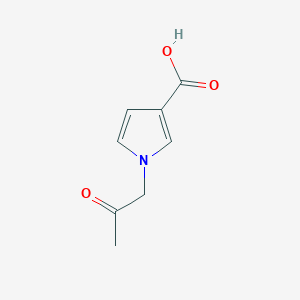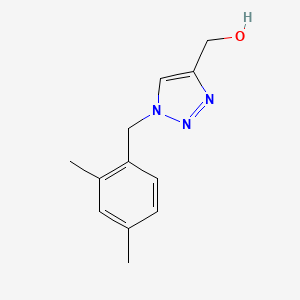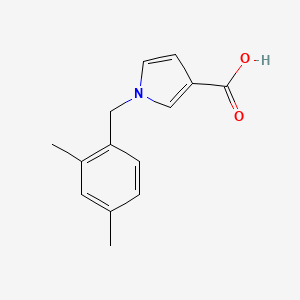
1-(5-Bromo-2-hydroxybenzyl)azetidin-3-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthetic chemistry of azetidine, which is a part of the compound, constitutes an important yet undeveloped research area . Azetidines are considered remarkable due to their aptness as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry .Molecular Structure Analysis
The molecular structure of “1-(5-Bromo-2-hydroxybenzyl)azetidin-3-ol” includes a bromine atom, a hydroxyl group, and an azetidin-3-ol group. This unique structure allows for diverse applications, making it a valuable tool for studying various biological processes and developing novel therapeutic interventions.Chemical Reactions Analysis
Azetidines, a part of the compound, possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Wissenschaftliche Forschungsanwendungen
Allylic Bromide Rearrangement and Substitution
Cardillo et al. (2005) explored the allylic bromide rearrangement of 3-bromo-3-alkenyl-azetidin-2-ones, induced by different radical initiators. This process allowed the introduction of hydroxyl- or keto-functionalities into the azetidinone's side chain, creating new potential cholesterol absorption inhibitors. This methodology opens avenues for designing and synthesizing compounds with significant biological activities Cardillo et al., 2005.
Reactivity with Lithium Aluminium Hydride
D’hooghe, Dekeukeleire, and de Kimpe (2008) investigated the reactivity of N-(omega-haloalkyl)-beta-lactams with lithium aluminium hydride, resulting in novel synthesis routes for 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols. This study provides valuable insights into creating new compounds with potential applications in medicinal chemistry D’hooghe, Dekeukeleire, & de Kimpe, 2008.
Antimicrobial Activity of Schiff Bases and Azetidinones
Patel and Patel (2011) synthesized a series of 2-oxo-azetidinyl-quinazolin-4(3H)-ones from Schiff bases and evaluated their antibacterial and antifungal activities. The study highlighted the potential of these compounds to serve as antimicrobial agents, particularly those with chloro and methoxy groups Patel & Patel, 2011.
Iron-Catalyzed Thiol Alkylation
Dubois et al. (2019) demonstrated the synthesis of 3-aryl-3-sulfanyl azetidines from azetidine-3-ols through Fe-catalyzed thiol alkylation. This process, yielding excellent results, showcases the potential of these compounds in drug discovery programs, highlighting their versatility in chemical synthesis for pharmaceutical development Dubois et al., 2019.
Fluorescent Sensor for Aluminum Ion Detection
Yadav and Singh (2018) developed fluorescent sensors for selective recognition of aluminum ions, demonstrating potential applications in bacterial cell imaging and logic gate applications. This research indicates the utility of these compounds in environmental monitoring and biological imaging Yadav & Singh, 2018.
In Vitro Antimicrobial, Antioxidant, and Anti-inflammatory Activities
Devi, Yadav, and Singh (2019) synthesized diorganotin(IV) complexes derived from Schiff base ligands, showcasing enhanced antimicrobial activities and moderate antioxidant and anti-inflammatory properties. This suggests their potential as drug candidates with multi-faceted therapeutic effects Devi, Yadav, & Singh, 2019.
Safety and Hazards
The safety information available indicates that “1-(5-Bromo-2-hydroxybenzyl)azetidin-3-ol” is potentially dangerous . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-[(5-bromo-2-hydroxyphenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-8-1-2-10(14)7(3-8)4-12-5-9(13)6-12/h1-3,9,13-14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMNZMJJUGUSOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-hydroxybenzyl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



